3,3,3-Trifluoropropanimidamide
Description
Its structure comprises a propane backbone substituted with a trifluoromethyl (-CF₃) group and an amidine functional group (-C(=NH)NH₂). This combination confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
The compound is commercially available as a hydrochloride salt (3,3,3-Trifluoropropanimidamide hydrochloride, Ref: 3D-YXB28344) for research purposes, with applications in developing bioactive molecules due to its reactivity in forming heterocycles and modulating biological pathways .
Properties
IUPAC Name |
3,3,3-trifluoropropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWJFASZVJTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594305 | |
| Record name | 3,3,3-Trifluoropropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49781-44-4 | |
| Record name | 3,3,3-Trifluoropropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3,3-Trifluoropropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropionaldehyde with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ether and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves the use of trifluoro-monochloromethane and magnesium metal to synthesize a Grignard reagent, which is then reacted with triethyl orthoformate in an ether solvent . This method offers advantages such as mild reaction conditions, high yield, and ease of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of trifluoropropionamide or trifluoropropionitrile.
Reduction: Formation of 3,3,3-trifluoropropylamine.
Substitution: Formation of various substituted trifluoropropanimidamides depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoropropanimidamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Amidamide Derivatives
Amidamides are characterized by the amidine group (-C(=NH)NH₂), which participates in hydrogen bonding and coordination chemistry. Key comparisons include:
Key Differences :
- The trifluoropropyl group in this compound enhances metabolic stability compared to non-fluorinated amidamides, a critical factor in drug development .
- Piperidine-based amidamides exhibit conformational rigidity , favoring interactions with enzymes or receptors, whereas the linear propane chain in this compound offers synthetic versatility .
Trifluoromethylated Compounds
Compounds with -CF₃ groups are prized for their electron-withdrawing effects and resistance to oxidative degradation. Examples include:
Key Differences :
- Unlike aromatic trifluoromethyl compounds (e.g., 3-(trifluoromethyl)pyridine), this compound’s aliphatic -CF₃ group reduces steric hindrance, facilitating reactions at the amidine site .
- The amidine group in this compound offers dual reactivity (acid-base and nucleophilic properties) compared to amides or esters in other -CF₃ compounds .
Hydrazide Derivatives
Hydrazides (-CONHNH₂) share functional similarities with amidamides but differ in reactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
